Tremetone

説明

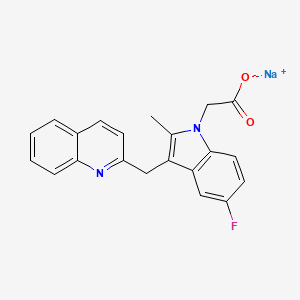

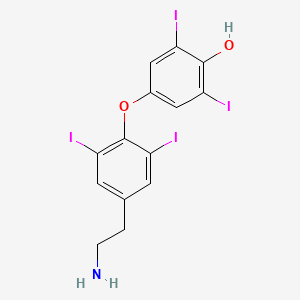

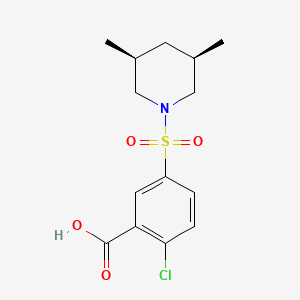

Tremetone is a constituent of the toxic compound tremetol, found in snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). It causes milk sickness in humans and trembles in livestock . This compound is the main constituent of at least 11 chemically related substances in tremetol .

Molecular Structure Analysis

The molecular formula of this compound is C13H14O2 . Its molar mass is 202.253 g·mol−1 . The IUPAC name is 1-[(2R)-2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-one .Chemical Reactions Analysis

The key step in the synthesis of this compound is a catalytic palladium-mediated reaction in the presence of the chiral Trost ligand .Physical and Chemical Properties Analysis

This compound is an oily liquid . Its molecular weight is 202.24 . It is derived from white snake root (Eupatorium rugosum) and rayless goldenrod (Haplopappus heterophylla) .科学的研究の応用

Cell Toxicity and Cytotoxic Properties Tremetone, a benzofuran ketone found in white snakeroot and rayless goldenrod, demonstrates interesting cytotoxic properties. Research has shown that this compound exhibits a concentration-dependent cytotoxicity in certain human cell lines, such as TE‐671 human rhabdomyosarcoma cells and SH‐SY5Y human neuroblastoma cells, without requiring microsomal activation. However, it's not cytotoxic in B16 murine melanoma cells. These findings indicate the potential of this compound in understanding the cellular mechanisms of toxicity related to white snakeroot and rayless goldenrod and its role in diseases like "milk sickness" (Green et al., 2020).

Gastroprotective Activity this compound and its derivatives demonstrate significant gastroprotective activity. Specifically, compounds such as p-coumaroyloxythis compound have shown higher gastroprotective activity compared to control drugs like lansoprazole. This suggests the potential of this compound derivatives as lead molecules for developing new gastroprotective agents and supports the ethnobotanical use of certain plants containing these compounds for treating stomach-related ailments (Ardiles et al., 2018).

Analgesic Activities The analgesic properties of this compound have also been studied, particularly in relation to traditional medicine. This compound exhibits morphine-like analgesic properties, potentially acting on opiate receptors, as suggested by the reduction of its analgesic effect by naloxone. This points to this compound's potential in pain management, although its mechanism of action might be complex due to its low diffusion across lipid membranes and lipophilicity (Benites et al., 2012).

Microsomal Activation and Cell Toxicity Further studies on this compound's cytotoxic actions, particularly in SH-SY5Y human neuroblastoma cells, highlight its cytotoxicity without the need for microsomal activation. This reinforces the understanding of this compound's role in cellular toxicity and the importance of exploring its mechanisms further (Green et al., 2019).

Safety and Hazards

特性

IUPAC Name |

1-(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-6,13H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYUUQGGBNKRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871910 | |

| Record name | 1-[2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4976-25-4 | |

| Record name | Tremetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)